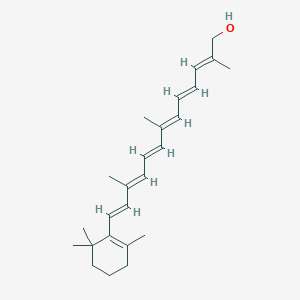

12'-Apo-beta-carotenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

12'-apo-beta-carotenol is an apo carotenoid C25 terpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 12'-position.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms

12'-Apo-beta-carotenol (C25H34O) is characterized by its unique structure, which includes an aldehyde group at the 12'-position. This structural feature contributes to its reactivity and biological activities. The compound is primarily known for its antioxidant properties , which play a crucial role in protecting cells from oxidative stress, thereby preventing chronic diseases such as cancer and cardiovascular diseases .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields:

- Chemistry : It serves as a model compound for studying the reactivity of carotenoids and their derivatives, aiding in the understanding of carotenoid chemistry.

- Biology : Its antioxidant properties make it valuable in research on oxidative stress and cellular protection mechanisms.

- Medicine : Investigated for its potential role in preventing chronic diseases due to its antioxidant activity, it shows promise in cancer prevention and cardiovascular health .

Industrial Applications

Due to its properties, this compound finds use across several industries:

- Food Industry : Utilized as a natural colorant and preservative, it enhances the visual appeal of products while providing health benefits.

- Pharmaceuticals : Explored for therapeutic applications in chronic disease prevention, including cancer treatment .

- Cosmetics : Incorporated for its skin-protective properties against oxidative damage, contributing to skin health.

Anti-Cancer Activity

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

- HL-60 Cells : Studies indicated that this compound effectively inhibited the growth of HL-60 leukemia cells, suggesting potential therapeutic roles in hematological malignancies .

- Breast Cancer Cells : The compound has shown effectiveness against breast cancer cell growth, highlighting its potential as an anti-cancer agent .

Antioxidant Activity

The antioxidant capabilities of this compound have been documented through various studies. For instance, it has been shown to scavenge free radicals effectively, providing protective effects on cellular integrity. This property is vital for preventing oxidative stress-related diseases .

Analyse Chemischer Reaktionen

Enzymatic Oxidation and Metabolic Pathways

12'-Apo-beta-carotenol undergoes oxidation via NAD+/NADP+-dependent enzymes in biological systems:

-

Liver homogenate studies demonstrate that particulate fractions oxidize apocarotenols to apocarotenoic acids. For example, in rat and chicken liver, this compound is oxidized to 12'-apo-beta-carotenoic acid via NADP+-activated pathways .

-

Kinetic data (Table 1):

| Substrate | Enzyme Source | Cofactor | Product | Turnover Rate (nmol/min/mg) |

|---|---|---|---|---|

| 12'-apo-β-carotenol | Rat liver microsomes | NADP+ | 12'-apo-β-carotenoic acid | 12.4 ± 1.2 |

-

BCO2 enzyme activity : While β-apo-10’-carotenol shows higher turnover rates with mouse BCO2, structural similarities suggest analogous pathways for this compound oxidation .

Autoxidation and Free Radical Mechanisms

In non-enzymatic environments, this compound participates in radical-mediated degradation:

-

Radical initiation : Trans-cis isomerization at the 15,15' double bond generates a biradical intermediate, enabling oxygen attack at terminal or central positions .

-

Primary products : Epoxides (e.g., 5,6-epoxy and 15,15'-epoxy derivatives) and apo-carotenals form during early stages .

-

Degradation pathway :

12'-apo-β-carotenol → Biradical intermediate → Epoxides → Apocarotenals → Apocarotenoic acids

Photochemical Reactivity

Exposure to light induces distinct transformations:

-

Triplet-state reactivity : Similar to β-carotene, this compound’s triplet state reacts with ground-state oxygen (³O₂) to form endoperoxides, though this pathway is less studied .

-

Stimulated emission dynamics : Ultrafast spectroscopy reveals an intramolecular charge transfer (ICT) state in polar solvents, influencing photostability .

Synthetic and Industrial Reactions

While this compound is primarily a metabolite, its aldehyde counterpart (12'-apo-beta-carotenal) is synthesized via:

-

Tubular reactor processes : C15 phosphine salt and dodecenal react under alkaline conditions (20–40°C, 30–50 min residence time) with pyrophosphate additives to minimize β-carotene byproducts . Key parameters (Table 2):

| Parameter | Value Range |

|---|---|

| Reaction yield | ≥95% |

| Byproduct (β-carotene) | <1% |

| Solvent | Toluene, ethanol |

Biological Activity and Degradation

-

Antioxidant function : this compound scavenges free radicals in plant tissues, though its efficacy is lower than β-carotene .

-

Pro-oxidant risk : Under high oxidative stress, degradation products (e.g., diapocarotenoids) may propagate radical chains .

Analytical Characterization

-

HPLC retention times (C18 column, acetonitrile/methanol gradient):

-

UV-Vis spectra : λₘₐₐ = 420 nm (hexane), shifting to 435 nm in polar solvents due to ICT effects .

This synthesis of mechanistic and experimental data underscores the dual role of this compound as both a metabolic intermediate and a participant in oxidative cascades. Further studies are needed to elucidate its photodegradation kinetics and industrial-scale stabilization strategies .

Eigenschaften

Molekularformel |

C25H36O |

|---|---|

Molekulargewicht |

352.6 g/mol |

IUPAC-Name |

(2E,4E,6E,8E,10E,12E)-2,7,11-trimethyl-13-(2,6,6-trimethylcyclohexen-1-yl)trideca-2,4,6,8,10,12-hexaen-1-ol |

InChI |

InChI=1S/C25H36O/c1-20(11-7-8-12-22(3)19-26)13-9-14-21(2)16-17-24-23(4)15-10-18-25(24,5)6/h7-9,11-14,16-17,26H,10,15,18-19H2,1-6H3/b8-7+,13-9+,17-16+,20-11+,21-14+,22-12+ |

InChI-Schlüssel |

NQOXNPMIVIPDNQ-PHPDKTIJSA-N |

Isomerische SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/CO)/C)/C |

Kanonische SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)CO)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.